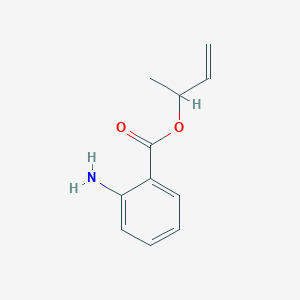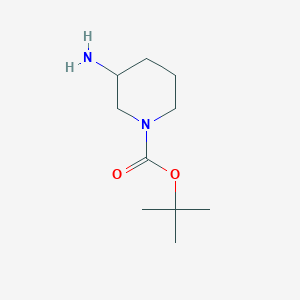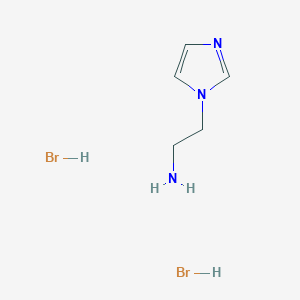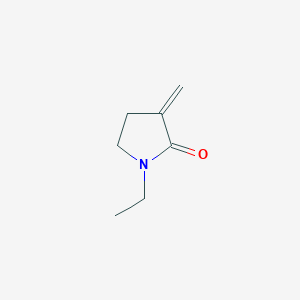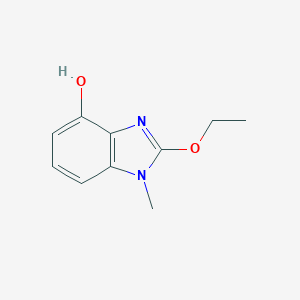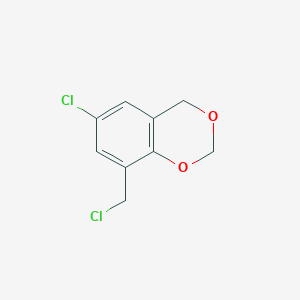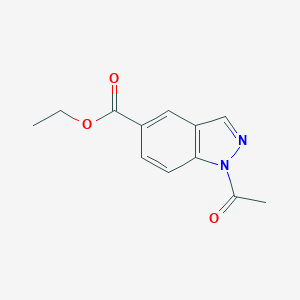
Ethyl 1-acetyl-1H-indazole-5-carboxylate
Overview
Description
Ethyl 1-acetyl-1H-indazole-5-carboxylate is a synthetic compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of indazole derivatives, which are known to exhibit diverse biological activities.
Scientific Research Applications
Pharmacological Importance
The indazole scaffold, which includes Ethyl 1-acetyl-1H-indazole-5-carboxylate, is of great pharmacological importance. It forms the basic structure for a large number of compounds with potential therapeutic value. These derivatives have been found to possess promising anticancer and anti-inflammatory activity. Moreover, they have applications in disorders involving protein kinases and neurodegeneration. The defined mechanism of action of these compounds can lead to the development of new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Biological Activities
Indazole derivatives, including this compound, are known for their wide range of biological activities. These activities include antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic, and antipsychotic effects. This broad spectrum of activities underlines the potential of these compounds in the development of various therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis and Chemical Modifications
The synthesis and chemical modifications of indazole derivatives are crucial for enhancing their biological activities and developing them into effective therapeutic agents. Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials have been explored. These methods aim to produce 1-indanones and their derivatives, which are potent in various therapeutic applications including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, anticancer compounds, and in the treatment of neurodegenerative diseases. Moreover, they are used as effective insecticides, fungicides, and herbicides (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Mechanism of Action
Target of Action
Ethyl 1-acetyl-1H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
Indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines
Biochemical Pathways
Given the wide range of biological activities exhibited by indazole derivatives , it is likely that this compound affects multiple biochemical pathways
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be 1.56 (iLOGP) and 1.91 (XLOGP3) .
Result of Action
Indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 1-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTZIZGVUOGPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364051 | |
| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192944-50-6 | |
| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

